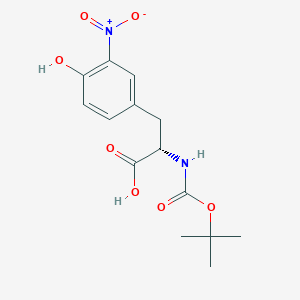

Boc-3-nitro-L-tyrosine

Descripción general

Descripción

Boc-3-nitro-L-tyrosine is a labelled analogue of nitrotyrosine . It is a derivative of L-tyrosine having a nitro group at the 3-position on the phenyl ring . It is used as an oxidant and cytotoxic agent .

Molecular Structure Analysis

The molecular formula of Boc-3-nitro-L-tyrosine is C14H18N2O7 . It is a derivative of L-tyrosine, with a nitro group at the 3-position on the phenyl ring . The IUPAC name is (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

Specific chemical reactions involving Boc-3-nitro-L-tyrosine are not detailed in the available sources .Physical And Chemical Properties Analysis

Boc-3-nitro-L-tyrosine is a yellow powder . It has a molecular weight of 326.31 . The melting point is between 144 - 148 °C . It should be stored at 2-8 °C .Aplicaciones Científicas De Investigación

- Application : Researchers have explored Boc-3-NT as a potential biomarker for oxidative stress and inflammation. Elevated levels of 3-NT in biological samples (such as plasma, urine, and tissues) may indicate these conditions .

- Significance : Boc-3-NT has been investigated as a marker for colorectal cancer. In patients undergoing surgery for colorectal cancer, levels of 3-NT were significantly higher compared to healthy controls. Monitoring 3-NT could aid in cancer diagnosis and treatment assessment .

- Role of Boc-3-NT : Boc-3-NT serves as an indicator of peroxynitrite formation, providing insights into nitrosative stress levels in biological systems .

- Application : Researchers have proposed guidelines for using Boc-3-NT to protect against H₂O₂-induced degradation in specific solutions, such as cold atmospheric plasma-stimulated solutions .

- Clinical Relevance : This method enables accurate measurement of these tyrosine derivatives, aiding in clinical studies and disease monitoring .

Biomarker Research

Oncology Studies

Nitrosative Stress Research

Antioxidant Studies

Analytical Chemistry and Mass Spectrometry

Minimal Invasive Surgery

Mecanismo De Acción

Target of Action

Boc-3-nitro-L-tyrosine primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the balance of the antioxidant glutathione within the cells.

Mode of Action

It is known to act as anoxidant and cytotoxic agent . This suggests that it may interact with its target by inducing oxidative stress, which can lead to cell damage or death.

Biochemical Pathways

Given its role as an oxidant and cytotoxic agent, it is likely to impact pathways related tooxidative stress and cell survival .

Pharmacokinetics

It is known that nitrotyrosine, a related compound, undergoes metabolism to form3-nitro-4-hydroxyphenylacetic acid (NHPA) , which is excreted in the urine .

Result of Action

Given its role as an oxidant and cytotoxic agent, it is likely to causecellular damage and potentially lead to cell death .

Action Environment

The action, efficacy, and stability of Boc-3-nitro-L-tyrosine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 - 8 °C . Furthermore, its efficacy could potentially be influenced by the presence of other compounds or conditions that affect oxidative stress levels within the cell.

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOHDYUJJUVBQB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-nitro-L-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)